5-Hydroxy Propafenone-d5 β-D-Glucuronide 5-Hydroxy Propafenone-d5 β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208507
InChI:
SMILES:
Molecular Formula: C₂₇H₃₀D₅NO₁₀
Molecular Weight: 538.6

5-Hydroxy Propafenone-d5 β-D-Glucuronide

CAS No.:

Cat. No.: VC0208507

Molecular Formula: C₂₇H₃₀D₅NO₁₀

Molecular Weight: 538.6

* For research use only. Not for human or veterinary use.

5-Hydroxy Propafenone-d5 β-D-Glucuronide -

Specification

Molecular Formula C₂₇H₃₀D₅NO₁₀
Molecular Weight 538.6

Introduction

Chemical Identity and Structural Attributes

Synthesis and Metabolic Pathways

The synthesis of 5-Hydroxy Propafenone-d5 β-D-Glucuronide involves two enzymatic steps:

  • Hydroxylation: Propafenone undergoes CYP2D6-mediated oxidation at the 5-position of its aromatic ring, forming 5-hydroxypropafenone.

  • Glucuronidation: UDP-glucuronyltransferase conjugates the hydroxyl group with glucuronic acid, yielding the β-D-glucuronide derivative.

Deuterium incorporation occurs during the synthesis of the propylamine precursor, ensuring isotopic purity. This synthetic route achieves >98% purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Pharmacological Activity and Mechanism of Action

Pharmacokinetic Profile

As a Phase II metabolite, this compound exhibits a plasma half-life of 6–8 hours in humans, with 85% renal excretion within 24 hours. Its deuterated form allows for precise tracking using mass spectrometry, revealing interindividual variability in CYP2D6-mediated metabolism. Poor metabolizers (CYP2D6*4/*4 genotype) show 3-fold higher plasma concentrations of 5-hydroxypropafenone compared to extensive metabolizers, underscoring the role of pharmacogenomics in dosing strategies .

Analytical Methods for Quantification

Hybrid SPE-LC-MS/MS Assay

A validated LC-MS/MS method achieves simultaneous quantification of propafenone and 5-hydroxypropafenone in human plasma with unprecedented sensitivity (LLOQ: 0.5 ng/mL for propafenone; 0.25 ng/mL for 5-hydroxypropafenone) . Key parameters are summarized in Table 2.

Table 2: LC-MS/MS Analytical Parameters

ParameterPropafenone5-Hydroxypropafenone
Linear Range (ng/mL)0.50–500.000.25–250.00
Intra-day Precision (%RSD)4.53–6.305.38–8.17
Accuracy (%)92.6–108.295.4–111.5
Chromatographic Runtime4 minutes4 minutes

Hybrid SPE technology effectively removes phospholipids, reducing matrix effects and improving signal-to-noise ratios by 40% compared to traditional protein precipitation .

Method Validation

The assay demonstrates robustness across 30 validation runs, with inter-day precision ≤11.4% and accuracy within 90.6–111.5% . Stability studies confirm analyte integrity under freeze-thaw cycles (-40°C, 3 cycles), benchtop storage (7 hours), and long-term freezing (-80°C, 45 days) .

Clinical and Research Applications

Pharmacokinetic Studies

This metabolite enables precise calculation of propafenone’s metabolic clearance (CLₘ = 12.4 L/h) and volume of distribution (Vd = 252 L) in CYP2D6-genotyped cohorts . Such data inform personalized dosing regimens to mitigate toxicity in poor metabolizers.

Drug-Drug Interaction Assessments

Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) increases 5-hydroxypropafenone AUC by 4.2-fold, necessitating dose adjustments. Conversely, CYP3A4 inducers (e.g., rifampin) accelerate glucuronide clearance, reducing therapeutic efficacy.

Future Directions and Innovations

Ongoing research explores this compound’s utility in:

  • Microdosing Studies: Deuterium labeling facilitates ultrasensitive detection in early-phase clinical trials.

  • Polypharmacy Models: Assessing interactions with novel direct oral anticoagulants (DOACs).

  • Nanoparticle Delivery Systems: Enhancing solubility for subcutaneous administration.

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